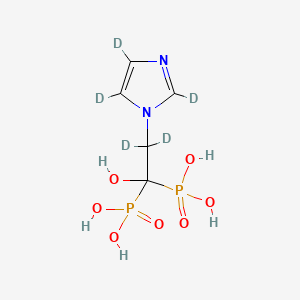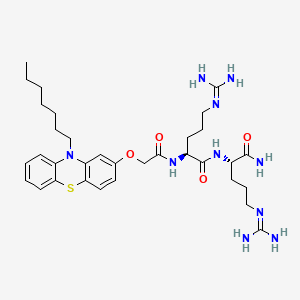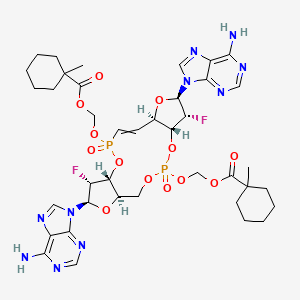
Zoledronic acid-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zoledronic acid-D5 is a deuterated form of zoledronic acid, a nitrogen-containing bisphosphonate. Zoledronic acid is widely used in the treatment of various bone diseases, including osteoporosis, hypercalcemia of malignancy, multiple myeloma, and bone metastases from solid tumors . The deuterated form, this compound, contains five deuterium atoms, which can enhance the compound’s stability and metabolic profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zoledronic acid-D5 typically involves the bis-phosphonation of 2-(1H-imidazol-1-yl)acetic acid . The process begins with the synthesis of 2-(1H-imidazol-1-yl)acetic acid (IAA) from imidazole using a substitution reaction to introduce the carboxylic acid onto the ring. The IAA is then converted to its hydrochloride form, which undergoes phosphonation using phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves a multi-stage process. The key steps include the synthesis of IAA methyl ester, ester hydrolysis to produce IAA, preparation of IAA hydrochloride, and phosphonation of IAA hydrochloride. The phosphonation intermediate is hydrolyzed by refluxing in water, sometimes with the addition of concentrated hydrochloric acid, followed by isolation and purification of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Zoledronic acid-D5 undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidative degradation, particularly at elevated temperatures.
Substitution: The imidazole ring in this compound can participate in substitution reactions, particularly with electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include various oxidized derivatives and substituted imidazole compounds .
Applications De Recherche Scientifique
Zoledronic acid-D5 has a wide range of scientific research applications:
Mécanisme D'action
Zoledronic acid-D5 exerts its effects by inhibiting the enzyme farnesyl diphosphate synthase, which is involved in the mevalonate pathway . This inhibition prevents the prenylation of small GTPase signaling proteins, leading to the suppression of osteoclast-mediated bone resorption . The high affinity of this compound for hydroxyapatite in bone tissue allows it to selectively target areas of active bone remodeling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibandronic acid: Another nitrogen-containing bisphosphonate used to treat osteoporosis and bone metastases.
Minodronic acid: A bisphosphonate with similar indications but different pharmacokinetic properties.
Risedronic acid: Used for the treatment of osteoporosis and Paget’s disease of bone.
Uniqueness
Zoledronic acid-D5 is unique due to its deuterated structure, which can enhance its metabolic stability and reduce the rate of degradation compared to non-deuterated bisphosphonates . This can potentially lead to improved efficacy and reduced side effects in clinical applications .
Propriétés
Formule moléculaire |
C5H10N2O7P2 |
|---|---|
Poids moléculaire |
277.12 g/mol |
Nom IUPAC |
[2,2-dideuterio-1-hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid |
InChI |
InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i1D,2D,3D2,4D |
Clé InChI |
XRASPMIURGNCCH-VXRQXWAGSA-N |
SMILES isomérique |
[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])C(O)(P(=O)(O)O)P(=O)(O)O)[2H] |
SMILES canonique |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)
![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)




![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)
![(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide](/img/structure/B12372439.png)



![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)

![(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B12372462.png)
